molecular formula C18H29NO2 B3189883 Nicotinic acid, dodecyl ester CAS No. 3612-78-0

Nicotinic acid, dodecyl ester

Cat. No.: B3189883
CAS No.: 3612-78-0
M. Wt: 291.4 g/mol
InChI Key: OOBIYKZOAIQDEC-UHFFFAOYSA-N
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Description

Nicotinic acid, dodecyl ester is a useful research compound. Its molecular formula is C18H29NO2 and its molecular weight is 291.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72785. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

3612-78-0

Molecular Formula

C18H29NO2

Molecular Weight

291.4 g/mol

IUPAC Name

dodecyl pyridine-3-carboxylate

InChI

InChI=1S/C18H29NO2/c1-2-3-4-5-6-7-8-9-10-11-15-21-18(20)17-13-12-14-19-16-17/h12-14,16H,2-11,15H2,1H3

InChI Key

OOBIYKZOAIQDEC-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCOC(=O)C1=CN=CC=C1

Canonical SMILES

CCCCCCCCCCCCOC(=O)C1=CN=CC=C1

Key on ui other cas no.

3612-78-0

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 100 ml of hexamethylphosphoramide was dissolved 4.9 g (0.04 mol) of nicotinic acid, and a 25% aqueous solution of sodium hydroxide (0.06 mol) was added thereto, followed by stirring using a magnetic stirrer at room temperature for 1 hour. To the mixture was further added 29.8 g (0.12 mol) of lauryl bromide, and the stirring was continued for an additional 24 hours. The reaction mixture was added to 200 ml of a 5% aqueous solution of hydrochloric acid and extracted with diethyl ether. The extract was washed with water, dried over sodium sulfate and distilled to remove the solvent. The residue was purified by column chromatography (Wakogel C-300, benzene:ethyl acetate=6:1 v/v) and recrystallized from methyl alcohol at 1° C. to obtain 9 g of n-dodecyl nicotinate as a colorless liquid in a yield of 77%, based on the nicotinic acid.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.06 mol
Type
reactant
Reaction Step One
Quantity
29.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4.9 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four

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